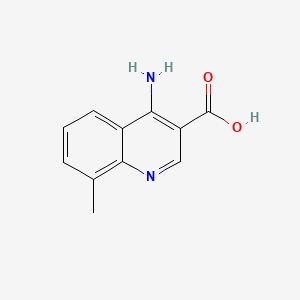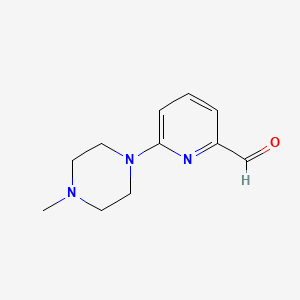
6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde
説明
“6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde” is a chemical compound with the molecular formula C11H15N3O . It is related to “6-(4-methylpiperazin-1-yl)pyridine-2-carboxylic acid dihydrochloride”, which has a molecular weight of 294.18 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H15N3O2.2ClH/c1-13-5-7-14(8-6-13)10-4-2-3-9(12-10)11(15)16;;/h2-4H,5-8H2,1H3,(H,15,16);2*1H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in the synthesis of anti-tubercular agents .科学的研究の応用
Heterocyclic Compound Synthesis
Substituted pyridine-2-carbaldehydes, including structures similar to 6-(4-Methylpiperazin-1-yl)pyridine-2-carbaldehyde, are pivotal in the synthesis of heterocyclic compounds like 1,2,4-triazines and 1,2,4-triazine 4-oxides. These processes involve heterocyclization with isonitrosoacetophenone hydrazones and subsequent aromatization or dehydration, leading to substituted 3-(pyridin-2-yl)-1,2,4-triazines or their oxide derivatives. This synthesis is integral to developing various pharmacologically active compounds and materials with unique chemical properties (Krinochkin et al., 2017).
Antibacterial Agents
Pyrimidine derivatives are known for their extensive applications in medicine. Compounds synthesized from pyridine-2-carbaldehydes, like 6-methyl-4-(3-phenyl-pyridin-4-ylmethanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide, have demonstrated significant antimicrobial activity. These compounds are synthesized using a one-pot synthesis method, underscoring the chemical versatility and potential therapeutic applications of pyridine-2-carbaldehyde derivatives (Rathod & Solanki, 2018).
Crystal Engineering
Pyrazolo[3,4-b]pyridine derivatives, closely related to pyridine-2-carbaldehyde, offer intriguing insights into crystal engineering. Variations in small substituents on these compounds significantly impact their crystalline structure, demonstrating the delicate interplay between molecular structure and crystal formation. This knowledge is crucial for designing materials with desired physical and chemical properties (Quiroga et al., 2012).
Crystal and Molecular Structure Analysis
The structural characterization of analogs of this compound, like isothiazolopyridine derivatives, provides valuable insights into their molecular packing and interactions, such as hydrogen bonds and π…π interactions. This understanding is pivotal in the field of drug design and material science, where the molecular and crystal structure directly influences the properties and functions of the materials or drugs (Karczmarzyk & Malinka, 2008).
特性
IUPAC Name |
6-(4-methylpiperazin-1-yl)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-13-5-7-14(8-6-13)11-4-2-3-10(9-15)12-11/h2-4,9H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWYLDRTTWRNKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


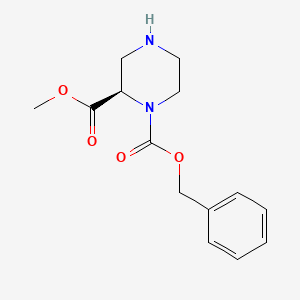
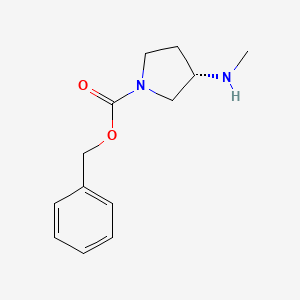

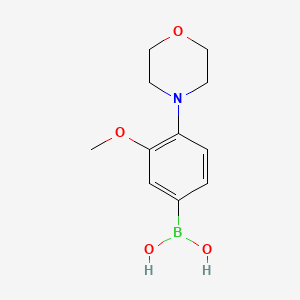
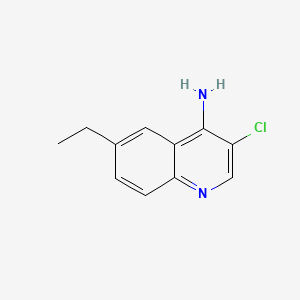
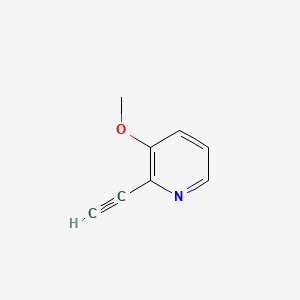
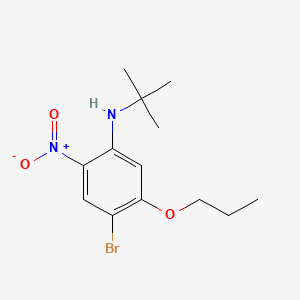

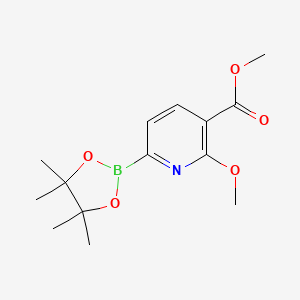


![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)
